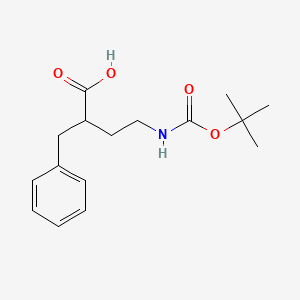

4-Bocamino-2-benzyl-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDXFJMGLVQGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718801 | |

| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-59-3 | |

| Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonylamino)-2-benzyl-butyric acid, a non-natural, sterically hindered gamma-amino acid derivative. As a key building block in medicinal chemistry, its unique structure offers significant potential for the development of novel peptidomimetics and therapeutic agents. This document details its chemical and physical properties, provides a predicted spectroscopic profile for analytical characterization, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and applications, particularly in the synthesis of protease-resistant peptide analogues. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and small molecule design.

Introduction: The Strategic Value of a Substituted γ-Amino Acid

In the landscape of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They often exhibit enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity compared to their natural counterparts.[1] 4-Boc-amino-2-benzyl-butyric acid emerges as a valuable synthetic intermediate in this context.

It is a gamma (γ)-amino acid, meaning its amino group is positioned on the fourth carbon from the carboxyl function. This extended backbone, compared to natural alpha (α)-amino acids, allows for the formation of unique secondary structures, such as helices and turns, in oligomers known as γ-peptides.[1] Furthermore, the presence of a benzyl group at the α-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate binding interactions and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern peptide chemistry, offering robust protection under a wide range of conditions while being readily removable under mild acidic treatment.[][]

This guide synthesizes the theoretical and practical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Boc-amino-2-benzyl-butyric acid are derived from its unique molecular structure. While some experimental data like a precise melting point may not be publicly cataloged and would require empirical determination, its core properties can be defined as follows.

Table 1: Physicochemical Properties of 4-Boc-amino-2-benzyl-butyric acid

| Property | Value | Source/Method |

| IUPAC Name | 2-Benzyl-4-(tert-butoxycarbonylamino)butanoic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |

| Molecular Weight | 321.41 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[4] |

| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOAc); sparingly soluble in water | Inferred from structure |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | Structure-based |

Spectroscopic Profile for Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of any synthetic compound. The following is a predicted spectroscopic profile based on the molecule's structure and data from analogous compounds.[5][6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). Highly variable and may exchange with D₂O.

-

δ 7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.50-4.70 ppm (br s, 1H): Carbamate N-H proton. Signal broadens or disappears upon D₂O exchange.

-

δ 3.05-3.20 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).

-

δ 2.80-3.00 ppm (m, 2H): Benzylic protons (-CH₂-Ph).

-

δ 2.60-2.75 ppm (m, 1H): Methine proton at the α-carbon (-CH-COOH).

-

δ 1.80-2.10 ppm (m, 2H): Methylene protons at the β-position (-CH-CH₂-CH₂).

-

δ 1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ 155-157 ppm: Carbamate carbonyl carbon (-NH-COO-).

-

δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ 128-130 ppm: Aromatic carbons of the benzyl group.

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~45-50 ppm: Alpha-carbon (-CH-COOH).

-

δ ~38-42 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).

-

δ ~35-38 ppm: Benzylic carbon (-CH₂-Ph).

-

δ ~30-33 ppm: Beta-carbon (-CH₂-).

-

δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

-

FT-IR (ATR):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.

-

~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.

-

~1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate.

-

~1520 cm⁻¹ (strong): N-H bend.

-

~1160 cm⁻¹ (strong): C-O stretch of the Boc group.

-

-

Mass Spectrometry (ESI+):

-

m/z 322.20: [M+H]⁺

-

m/z 344.18: [M+Na]⁺

-

m/z 266.15: [M-C₄H₈+H]⁺ (loss of isobutylene).

-

m/z 222.13: [M-Boc+H]⁺ (loss of the entire Boc group).

-

Synthesis and Purification Protocol

A robust synthetic strategy is critical for obtaining high-purity material. The following protocol outlines a plausible and efficient pathway starting from commercially available N-Boc-4-aminobutyric acid. The core of the strategy involves the formation of a dianion followed by selective alkylation at the α-carbon.

Caption: Synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.

Detailed Experimental Protocol:

Materials:

-

N-Boc-4-aminobutyric acid

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Diisopropylamine

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc), Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the lithium diisopropylamide (LDA) solution.

-

Dianion Formation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve N-Boc-4-aminobutyric acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution. The causality here is critical: the first equivalent of LDA deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the kinetic enolate. Stir the resulting mixture at 0 °C for 1 hour.

-

Alkylation: Cool the reaction mixture back to -78 °C. Add benzyl bromide (1.1 equivalents) dropwise. The reaction is performed at low temperature to prevent over-alkylation and side reactions. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Acid-Base Extraction: Combine the organic layers and wash with water, then extract the product into the aqueous phase using saturated NaHCO₃ (2x). This step is a self-validating purification, as it selectively isolates the desired carboxylic acid from neutral starting materials or byproducts.

-

Isolation: Acidify the combined aqueous layers to pH 2-3 with 1 M HCl. The product should precipitate or can be extracted with ethyl acetate (3x).

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as detailed in Section 3.

Reactivity and Core Applications in Drug Development

The utility of 4-Boc-amino-2-benzyl-butyric acid lies in its predictable reactivity, enabling its seamless integration into complex synthetic routes, particularly solid-phase peptide synthesis (SPPS).[7]

Boc Group Deprotection

The Boc group is designed for acid-labile cleavage. The standard and most reliable method involves treatment with trifluoroacetic acid (TFA).[8]

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Add a solution of 25-50% TFA in DCM.

-

Stir at room temperature for 30-60 minutes. Reaction progress can be monitored by TLC.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.

-

The resulting product is the trifluoroacetate salt of the free amine, which can be used directly in the next coupling step after in-situ neutralization.

The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the stable tert-butyl cation, and the free amine. The tert-butyl cation is typically scavenged by TFA or other nucleophiles present.

Peptide Bond Formation

Once deprotected, the free γ-amino group is a nucleophile ready for acylation. In peptide synthesis, this involves coupling with the activated carboxylic acid of another amino acid building block.

Caption: Deprotection and subsequent peptide coupling workflow.

This cycle of deprotection and coupling allows for the stepwise assembly of γ-peptide chains or the incorporation of this unique residue into a larger peptide sequence. The presence of the α-benzyl group can influence the conformation of the resulting peptide, making it a valuable tool for structure-activity relationship (SAR) studies. Its incorporation can enhance resistance to enzymatic degradation by proteases, which are typically specific for α-peptide bonds, thus prolonging the in-vivo half-life of a potential drug candidate.[]

Safety and Handling

As with any fine chemical, proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[10]

-

Spills: In case of a spill, contain the material without creating dust, and collect it for disposal in accordance with local regulations.[4]

-

First Aid:

While this specific compound is not classified under GHS, related N-Boc amino acids may cause skin, eye, or respiratory irritation.[12][13]

Conclusion

4-Boc-amino-2-benzyl-butyric acid is a specialized yet highly valuable building block for medicinal chemists and drug developers. Its unique γ-amino acid backbone, combined with α-substitution, provides a scaffold for creating novel peptidomimetics with tailored structural and biological properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and reactivity is key to unlocking its full potential in the design of next-generation therapeutics with enhanced stability and efficacy.

References

- TCI Chemicals. (2024). Safety Data Sheet for (S)-2-(tert-Butoxycarbonylamino)butyric Acid.

- Cato Chemical. (n.d.). Safety Data Sheet for cis-3-(Boc-amino)cyclobutanecarboxylic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 294894, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.

- TCI Chemicals. (2025). Safety Data Sheet for 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid.

- Apollo Scientific. (n.d.). Safety Data Sheet for (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.

- Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid.

- Pope, B. et al. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 6, 189.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21184, 4-(((Benzyloxy)carbonyl)amino)butanoic acid.

- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).

- BOC Sciences. (n.d.). Custom Amino Acid Synthesis Services.

- Akutsu, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(15), 3452.

- Spectral Database for Organic Compounds (SDBS). (n.d.). Data for 4-(4'-Hydroxyphenyl)-2S-[(T-butoxycarbonyl)amino]-butanoic acid - benzyl ester.

- Biological Magnetic Resonance Bank (BMRB). (n.d.). Entry bmse000402 for Butyric Acid.

- ECHEMI. (n.d.). 4-(Benzyloxycarbonylamino)butyric acid.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37118, Butanoic acid, 4-(benzoylamino)-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid.

- BOC Sciences. (n.d.). BOC-Amino Acids Technical Overview.

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

- Leone-Bay, A., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8.

- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.

- Steiner, D., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- ResearchGate. (2009). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.

- Fomenko, B., et al. (2022). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 15(3), 732-743.

- Organic Chemistry Tutor. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

- Iovu, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4984.

Sources

- 1. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 21184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Synthesis, Characterization, and Applications

A Senior Application Scientist's Perspective on a Versatile γ-Amino Acid Building Block

Foreword: Navigating the Nomenclature and Structural Landscape

In the realm of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. The compound designated as "4-Boc-amino-2-benzyl-butyric acid" represents a specific, non-proteinogenic γ-amino acid derivative. It is crucial to note that as of the writing of this guide, a dedicated CAS number for this exact isomeric structure is not readily found in major chemical databases. This suggests it may be a novel compound or one not widely commercialized. For the purposes of this technical guide, we will proceed with the logical interpretation of the nomenclature: a butyric acid scaffold featuring a tert-butoxycarbonyl (Boc) protected amine at the 4-position and a benzyl substituent at the 2-position. This guide will provide a comprehensive overview of its plausible synthesis, essential characterization techniques, and potential applications, drawing upon established principles of organic chemistry and the known utility of similar γ-amino acids in research and development.

The Strategic Importance of Substituted γ-Amino Acids

Gamma (γ)-amino acids are valuable building blocks in medicinal chemistry.[] Their extended backbone, compared to their α-amino acid counterparts, imparts unique conformational properties to peptides and small molecules. This can lead to enhanced stability against enzymatic degradation and the ability to form novel secondary structures, making them attractive for the development of peptidomimetics and other bioactive compounds. The strategic placement of substituents on the carbon backbone, such as the benzyl group at the α-position in our target molecule, allows for the fine-tuning of steric and electronic properties, which can be critical for molecular recognition and biological activity.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[2][3][] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amino functionalities during complex synthetic sequences.[2][]

Proposed Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: A Mechanistic Approach

The synthesis of 4-Boc-amino-2-benzyl-butyric acid can be envisioned through a multi-step sequence, leveraging well-established reactions in organic synthesis. A plausible and efficient route would involve the conjugate addition of a benzyl group to a suitable Michael acceptor, followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the C2-C3 bond, suggesting a Michael addition of a benzyl organometallic reagent to a protected γ-amino-α,β-unsaturated ester.

Caption: Retrosynthetic analysis of 4-Boc-amino-2-benzyl-butyric acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Protected γ-Amino Aldehyde

The synthesis would commence with a readily available starting material, such as γ-aminobutyric acid (GABA). The amino group is first protected with the Boc group, and the carboxylic acid is then reduced to the corresponding alcohol, followed by oxidation to the aldehyde.

-

Boc Protection of GABA: To a solution of γ-aminobutyric acid in a mixture of dioxane and water, add sodium hydroxide to adjust the pH to ~9-10. Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature overnight. Acidify the reaction mixture and extract the product, N-Boc-γ-aminobutyric acid.

-

Reduction to Alcohol: The protected carboxylic acid is then reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

-

Oxidation to Aldehyde: The resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Step 2: Formation of the α,β-Unsaturated Ester

The aldehyde is then converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

-

To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH).

-

Add the protected γ-amino aldehyde dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion to yield the ethyl 4-(Boc-amino)but-2-enoate.

Step 3: Conjugate Addition of the Benzyl Group

The key step is the 1,4-conjugate addition of a benzyl group to the α,β-unsaturated ester. This is typically achieved using an organocuprate reagent.

-

Prepare a Gilman cuprate reagent (e.g., lithium dibenzylcuprate) by reacting benzylmagnesium bromide with copper(I) iodide in an ethereal solvent at low temperature.

-

Add the α,β-unsaturated ester to the cuprate solution and stir at low temperature to facilitate the conjugate addition.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 4: Hydrolysis of the Ester

The final step is the saponification of the ethyl ester to the carboxylic acid.

-

Dissolve the ester from the previous step in a mixture of ethanol and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the final product, 4-Boc-amino-2-benzyl-butyric acid, with an organic solvent.

Caption: Proposed synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.

Physicochemical Properties and Characterization

While experimental data for the specific target molecule is not available, we can predict its key properties based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |

| pKa | The carboxylic acid proton would have a pKa in the range of 4-5. |

Essential Characterization Techniques

To confirm the identity and purity of the synthesized 4-Boc-amino-2-benzyl-butyric acid, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.1-7.3 ppm and benzylic protons), and the protons along the butyric acid backbone.

-

¹³C NMR would confirm the presence of all 16 carbon atoms, including the carbonyl carbons of the Boc group and the carboxylic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 294.17.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and the aromatic C-H stretches of the benzyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound. A chiral HPLC method could be developed to determine the enantiomeric excess if a stereoselective synthesis is performed.

Applications in Research and Drug Development

4-Boc-amino-2-benzyl-butyric acid, as a functionalized γ-amino acid, has significant potential in several areas of research and development:

-

Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with constrained conformations and enhanced biological stability.[] The benzyl group can participate in hydrophobic or π-stacking interactions with biological targets.

-

Drug Discovery: This compound can serve as a scaffold for the synthesis of small molecule libraries for screening against various therapeutic targets. The carboxylic acid and the deprotected amino group provide two points for further chemical modification.

-

Asymmetric Catalysis: Chiral versions of this amino acid could be explored as ligands in asymmetric catalysis.

-

Materials Science: It could be used to functionalize polymers and other materials to impart specific properties.

Conclusion

While "4-Boc-amino-2-benzyl-butyric acid" may not be a standard, off-the-shelf chemical, its rational design and synthesis are well within the capabilities of modern organic chemistry. This guide has outlined a plausible synthetic strategy, key characterization methods, and potential applications for this versatile building block. As the demand for novel molecular scaffolds continues to grow in drug discovery and materials science, the exploration of such unique substituted γ-amino acids will undoubtedly play a crucial role in advancing these fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-08). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]

-

PubMed Central. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. WO2021161346A1 - Process for the preparation of gamma amino butyric acids and analogs thereof.

- Google Patents. WO2008007145A2 - Process of preparing a gamma-amino acid.

-

PubChem. t-Butyloxycarbonylaspartic acid alpha-benzyl ester. [Link]

-

Journal of the American Chemical Society. (2026-01-13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

-

PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]

- Google Patents.

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

-

PubChem. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. [Link]

-

AMERICAN ELEMENTS®. Amino Acids & Derivatives. [Link]

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

ResearchGate. Scheme. Synthesis of b-Amino Acid 14. [Link]

Sources

Introduction: A Novel Building Block for Advanced Synthesis

An In-depth Technical Guide to 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid, a specialized, non-proteinogenic γ-amino acid. While this compound is not found in common chemical catalogs and appears to be a novel synthetic target, this document outlines its theoretical physicochemical properties, proposes a robust synthetic route, and details protocols for its characterization and potential applications. As a bifunctional molecule featuring a sterically demanding α-benzyl group and a protected γ-amino group, it represents a valuable building block for creating conformationally constrained peptides, peptidomimetics, and complex molecular scaffolds in drug discovery. The principles and protocols herein are grounded in established organic chemistry and are designed to provide researchers with the foundational knowledge to synthesize, validate, and utilize this unique chemical entity.

4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid belongs to the class of unnatural amino acids (UAAs), which are pivotal tools in modern medicinal chemistry and drug development.[1][2] The incorporation of UAAs into peptide-based therapeutics is a proven strategy to enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[3]

The structure of this molecule is distinguished by three key features:

-

γ-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the γ-spacing between the carboxyl and amino groups provides greater conformational flexibility, making it a key component in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures.

-

α-Benzyl Group: The presence of a benzyl substituent at the α-carbon (C2) introduces significant steric bulk. This feature can be exploited to restrict bond rotation, thereby locking the molecular backbone into a preferred conformation.[4] This is highly desirable for designing inhibitors that fit precisely into an enzyme's active site or for stabilizing specific peptide secondary structures like helices or turns.[5]

-

Boc-Protected Amine: The terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] It is stable under a wide range of reaction conditions but can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled, stepwise elongation of a peptide chain.[][7]

The combination of these features makes 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid a promising synthon for creating sophisticated molecules with tailored biological activities.

Physicochemical and Structural Properties

As this compound is not listed in commercial or public chemical databases, the following properties are calculated or projected based on its chemical structure. Experimental verification is required upon synthesis.

| Property | Value / Description | Source |

| IUPAC Name | 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid | - |

| Molecular Formula | C₁₆H₂₃NO₄ | Calculated |

| Molecular Weight | 293.36 g/mol | Calculated |

| CAS Number | Not available | - |

| 2D Structure |  | - |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | - |

| Appearance | Predicted to be a white to off-white solid | - |

| Solubility | Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol | - |

Proposed Synthesis and Purification Workflow

The synthesis of α-substituted γ-amino acids can be approached through several established methods. A robust and logical pathway involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester, followed by functional group manipulations. This approach offers good control over stereochemistry if a chiral auxiliary is employed.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available materials and proceeds in four main steps.

Caption: Proposed synthetic workflow for 4-(Boc-amino)-2-benzylbutanoic acid.

Detailed Experimental Protocol (Proposed)

Materials: Diethyl malonate, sodium ethoxide (NaOEt), benzyl bromide, lithium chloride (LiCl), dimethyl sulfoxide (DMSO), lithium diisopropylamide (LDA), acrylonitrile, Raney Nickel, di-tert-butyl dicarbonate (Boc₂O), and standard organic solvents.

Step 1: Synthesis of Diethyl benzylmalonate (Intermediate 1)

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide in absolute ethanol.

-

Cool the solution to 0 °C and add diethyl malonate dropwise. Stir for 30 minutes.

-

Add benzyl bromide dropwise and allow the reaction to warm to room temperature, then reflux for 4-6 hours until TLC indicates consumption of starting material.

-

Cool the reaction, quench with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation. Causality: This is a standard malonic ester synthesis. The ethoxide acts as a base to deprotonate the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate that attacks the electrophilic benzyl bromide.

Step 2: Synthesis of Ethyl 2-benzylpropanoate (Intermediate 2)

-

Combine diethyl benzylmalonate, LiCl, a small amount of water, and DMSO in a flask.

-

Heat the mixture to 160-180 °C and monitor for CO₂ evolution.

-

Maintain heating until the reaction is complete (TLC analysis).

-

Cool, dilute with water, and extract with diethyl ether.

-

Wash the organic phase, dry, and concentrate. Purify by vacuum distillation. Causality: This is a Krapcho decarboxylation, a reliable method for removing one of the ester groups from a substituted malonate to yield the mono-ester.

Step 3: Michael Addition to Acrylonitrile (Intermediate 3)

-

Prepare a solution of LDA in dry THF at -78 °C.

-

Add ethyl 2-benzylpropanoate dropwise to the LDA solution and stir for 1 hour to form the enolate.

-

Add acrylonitrile dropwise and stir at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry and concentrate the organic layer to yield the crude nitrile intermediate. Causality: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate of the ester. This enolate then acts as a nucleophile in a 1,4-conjugate (Michael) addition to acrylonitrile, which is an excellent Michael acceptor.

Step 4: Reduction, Hydrolysis, and Boc Protection (Final Product)

-

Dissolve the crude nitrile from Step 3 in ethanol and add Raney Nickel as a catalyst.

-

Hydrogenate the mixture in a Parr shaker under H₂ pressure (50 psi) until the nitrile group is fully reduced to a primary amine.

-

Filter off the catalyst and add aqueous NaOH to the filtrate. Reflux the mixture to hydrolyze the ethyl ester to the carboxylate salt.

-

Acidify the solution to pH ~7 and concentrate to obtain the crude amino acid salt.

-

Dissolve the crude salt in a 1:1 mixture of dioxane and water. Add Boc₂O and a base (e.g., NaHCO₃) and stir at room temperature overnight.

-

Acidify the mixture to pH 2-3 with dilute HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.

Quality Control and Structural Verification

As a novel compound, rigorous characterization is essential to confirm its identity and purity. The following protocols form a self-validating system for quality control.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure by identifying the connectivity of protons and carbons.

-

Protocol:

-

Dissolve ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ 7.20-7.40 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

δ ~4.5-5.0 ppm: Broad singlet, 1H (NH proton of the Boc carbamate).

-

δ ~3.0-3.4 ppm: Multiplet, 2H (-CH₂-NHBoc).

-

δ ~2.6-3.0 ppm: Multiplet, 3H (benzylic -CH₂- and backbone -CH-).

-

δ ~1.8-2.2 ppm: Multiplet, 2H (-CH₂-CH(Bn)-).

-

δ 1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).

-

A broad singlet for the carboxylic acid proton (-COOH) may be observed at δ > 10 ppm .

-

4.2 High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the elemental composition by measuring the exact mass.

-

Protocol:

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

-

-

Expected Result: The analysis should show a prominent ion peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

-

Calculated Exact Mass for C₁₆H₂₃NO₄: 293.1627

-

Expected [M+H]⁺: 294.1700

-

Expected [M+Na]⁺: 316.1519 The measured mass should be within ±5 ppm of the calculated value.

-

4.3 High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

-

Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

-

Expected Result: A pure sample (>95%) should exhibit a single major peak in the chromatogram.

Applications in Research and Development

The primary application of this molecule is as a specialized building block in the synthesis of bioactive compounds. Its utility stems from the orthogonal protection scheme, which allows for selective chemical manipulation.

Use in Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine allows for its direct use in standard peptide synthesis protocols after attachment to a resin or coupling to another amino acid.

Caption: Workflow for incorporating the amino acid into a peptide sequence.

Protocol for Deprotection and Coupling:

-

Boc Deprotection: Dissolve the title compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v solution). Stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.

-

Peptide Coupling: Dissolve the deprotected amine salt and the N-terminus of a peptide chain (or another protected amino acid) in a suitable solvent like DMF. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir until the reaction is complete.[7]

Role as a Peptidomimetic and Scaffold

-

Conformational Constraint: The α-benzyl group forces the peptide backbone into a more rigid conformation, which can increase binding affinity to a biological target by reducing the entropic penalty of binding.

-

Proteolytic Stability: Peptides containing γ-amino acids are often resistant to degradation by proteases, which primarily recognize α-amino acid linkages. This can significantly increase the in vivo half-life of a peptide drug candidate.[1]

-

Drug Scaffolding: The butanoic acid backbone can serve as a scaffold to present the benzyl group and the amino terminus in a specific 3D orientation for interaction with receptors or enzymes.

Handling, Storage, and Safety

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Based on its structure (a carboxylic acid and a carbamate), the compound should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

-

Safety: The toxicological properties have not been investigated. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid is a theoretically potent and versatile, albeit novel, chemical building block. Its unique combination of a γ-amino acid backbone, a conformation-locking α-benzyl group, and an orthogonally protected amine makes it an attractive target for synthesis. This guide provides the necessary theoretical foundation, a plausible synthetic strategy, and robust analytical protocols for researchers aiming to produce and utilize this compound to advance projects in peptide science, peptidomimetics, and the broader field of drug discovery.

References

-

Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 488-496. [Online] Available at: [Link]

-

Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Oakwood Chemical. (n.d.). 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid. [Online] Available at: [Link]

-

ChemBK. (2024). 4-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid. [Online] Available at: [Link]

-

PubChem. (n.d.). (R)-4-N-Boc-amino-2-hydroxybutyric acid. National Center for Biotechnology Information. [Online] Available at: [Link]

-

J&K Scientific. (n.d.). (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. [Online] Available at: [Link]

-

PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

-

PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)-. National Center for Biotechnology Information. [Online] Available at: [Link]

- Lee, Y., et al. (1995). Synthesis of .alpha.-benzyl .gamma.-lactam, .alpha.-benzyl .delta.-lactam, and .alpha.-benzylproline derivatives as conformationally restricted analogs of phenylalaninamide. The Journal of Organic Chemistry, 60(16), 5373–5379.

-

PubChem. (n.d.). 4-Amino-2-(4-benzylphenoxy)butanoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

- Chibata, I., et al. (1981). Process for the production of 4-aminobutyric acid or its derivatives. U.S.

- Inventor, N/A. (2011). Preparation method for 4-amino-3-phenylbutyric acid.

- Lee, M. R., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society, 136(43), 15046–15053.

- Rigo, B., et al. (1991). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.

- Vincent, M., et al. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use.

- Wang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.

-

ResearchGate. (2022). Selected bioactive molecules bearing benzyl-substituted amino acids. [Online] Available at: [Link]

- Inai, Y., et al. (2001). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 121(1), 1-17.

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure, Synthesis, and Application of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid and Its Isomer, 3-Benzyl-4-(tert-butoxycarbonylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the chemical intricacies of benzyl-substituted, Boc-protected aminobutanoic acids, compounds of significant interest in the field of medicinal chemistry and drug development. Due to the ambiguity in the nomenclature "4-Boc-amino-2-benzyl-butyric acid," this guide will address the two most probable structural isomers: 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid and 3-benzyl-4-(tert-butoxycarbonylamino)butanoic acid .

This document delves into the structural elucidation, synthesis, characterization, and potential applications of these non-canonical amino acids. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon these methodologies.

Structural Elucidation and Physicochemical Properties

The fundamental difference between the two key isomers lies in the substitution pattern on the butanoic acid backbone. Understanding this structural variance is critical as it profoundly influences the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.

Isomer 1: 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid

This isomer features a benzyl group at the α-carbon (C2) and the Boc-protected amino group at the γ-carbon (C4). This arrangement classifies it as a γ-amino acid derivative.

Isomer 2: (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid

In this isomer, the benzyl group is located at the β-carbon (C3), and the Boc-amino group is on the adjacent C4 carbon, making it a derivative of a β-amino acid. The stereochemistry at the C3 position is crucial, with the (R) and (S) enantiomers potentially exhibiting distinct biological profiles. A crystal structure for the (3R) enantiomer has been reported, providing definitive stereochemical information.[1]

A summary of the key physicochemical properties is presented below:

| Property | 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid | (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid |

| Molecular Formula | C₁₆H₂₃NO₄ | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol | 293.35 g/mol [1] |

| General Class | γ-Amino Acid Derivative | β-Amino Acid Derivative |

| Chiral Centers | C2 | C3 |

Synthesis and Purification

The synthetic strategies for these isomers differ significantly, reflecting the positional variance of the functional groups. The choice of starting materials and reaction sequence is paramount in achieving the desired regioselectivity and stereocontrol.

Synthesis of (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid

A validated synthetic route for the racemic mixture and subsequent resolution to obtain the (3R)-enantiomer has been documented.[1] The general workflow is outlined below:

Synthesis workflow for (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.

Detailed Protocol:

-

Boc Protection of the Starting Material: Racemic (±)-3-aminomethyl-4-phenylbutanoic acid hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a mixed solvent system (e.g., dioxane/water). The Boc group protects the primary amine, preventing its participation in subsequent reactions.

-

Purification of the Racemate: The resulting racemic N-Boc protected acid is purified by crystallization, typically from a solvent system like ethyl acetate/hexane, to yield a pure racemic product.[1]

-

Enantiomeric Resolution: The resolution of the enantiomers is a critical step. It is achieved by forming diastereomeric salts with a chiral amine, such as (S)-(-)-methylbenzylamine. Fractional crystallization allows for the separation of the diastereomers. Subsequent acidification liberates the desired enantiomerically enriched (3R)-3-benzyl-4-((tert-butoxycarbonyl)amino)butanoic acid.[1]

Proposed Synthesis of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid

Sources

4-Boc-amino-2-benzyl-butyric acid solubility

An In-Depth Technical Guide to the Solubility Profile of 4-Boc-amino-2-benzyl-butyric acid

Introduction

4-Boc-amino-2-benzyl-butyric acid is a protected amino acid derivative. Its structure, featuring a bulky hydrophobic tert-butoxycarbonyl (Boc) protecting group, a benzyl side chain, and a polar carboxylic acid functional group, presents a unique physicochemical profile. For researchers in drug discovery and chemical synthesis, a thorough understanding of a compound's solubility is not merely a preliminary check but a critical parameter that influences every stage of development. Poor solubility can lead to unreliable results in biological assays, create significant hurdles for in vivo dosing and formulation, and ultimately compromise the therapeutic potential of a promising molecule.[1][2]

This guide serves as a comprehensive technical resource for scientists and drug development professionals tasked with characterizing the solubility of 4-Boc-amino-2-benzyl-butyric acid. It moves beyond a simple listing of data to provide a framework for predicting, measuring, and interpreting its solubility across various conditions. By synthesizing field-proven methodologies with the underlying scientific principles, this document equips researchers with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and informed decision-making throughout the research and development pipeline.

Physicochemical Profile and Solubility Prediction

The solubility behavior of a molecule is fundamentally dictated by its structure. An analysis of 4-Boc-amino-2-benzyl-butyric acid's functional groups allows for a strong, qualitative prediction of its solubility.

Chemical Structure:

Caption: Relationship between solubility type and the drug discovery pipeline.

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for characterizing the solubility of 4-Boc-amino-2-benzyl-butyric acid.

Qualitative Solubility Classification

This initial set of tests provides rapid confirmation of the compound's acidic nature and aligns with the structural predictions. [3][4] Objective: To classify the compound based on its solubility in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Preparation: Label four small test tubes: "Water," "5% NaOH," "5% NaHCO3," and "5% HCl."

-

Sample Addition: Add approximately 2-5 mg of 4-Boc-amino-2-benzyl-butyric acid to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for dissolution. A compound is considered "soluble" if the solution is clear with no visible solid particles.

-

Interpretation:

-

Insoluble in Water, 5% HCl: Confirms the compound is not a base and is poorly soluble in its neutral state.

-

Soluble in 5% NaOH and 5% NaHCO3: A positive result in both indicates the presence of a strong acid, such as a carboxylic acid, which reacts to form a soluble salt. [5]

-

Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment. [6][7] Objective: To measure the saturation concentration of the compound at equilibrium.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology:

-

Preparation: Add an excess amount of solid 4-Boc-amino-2-benzyl-butyric acid (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Incubate for at least 24 hours to ensure equilibrium is reached. [6][7]4. Phase Separation: After incubation, carefully filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) to separate the saturated solution (filtrate) from the undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant.

-

Quantification: Prepare a dilution series of the filtrate with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the compound in the diluted filtrate using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve of known concentrations. [8][9]

High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, suitable for early-stage discovery where multiple compounds are being compared. [10] Objective: To measure the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Caption: Workflow for the Kinetic Solubility Assay.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Boc-amino-2-benzyl-butyric acid in 100% DMSO (e.g., 20 mM). [11]2. Assay Plate Preparation: Add the compound from the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microtiter plate. The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect. [8]3. Incubation: Cover the plate, mix briefly, and incubate at room temperature for a defined period, typically 1.5 to 2 hours. [6][10]4. Analysis (choose one method):

-

Nephelometry (Light Scattering): Analyze the plate using a nephelometer. The instrument measures the scattering of light caused by insoluble particles (precipitate). The solubility is defined as the highest concentration that does not produce a signal above a predefined threshold. [6][10] * Filtration and UV/LC-MS Quantification: Pass the solutions through a 96-well filter plate. The concentration of the compound in the clear filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS, similar to the thermodynamic method. [8][6]

-

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured format for easy comparison and analysis.

Table 1: Solubility Profile of 4-Boc-amino-2-benzyl-butyric acid

| Solvent/Buffer (pH) | Solubility Type | Assay Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 25 | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | [Insert Data] | [Insert Data] |

| Simulated Gastric Fluid | Thermodynamic | Shake-Flask | 37 | [Insert Data] | [Insert Data] |

| Simulated Intestinal Fluid | Thermodynamic | Shake-Flask | 37 | [Insert Data] | [Insert Data] |

| Water | Thermodynamic | Shake-Flask | 25 | [Insert Data] | [Insert Data] |

| Methanol | N/A | Gravimetric | 25 | [Insert Data] | [Insert Data] |

| DMSO | N/A | Gravimetric | 25 | [Insert Data] | [Insert Data] |

Interpreting the Results:

-

A significant difference between kinetic and thermodynamic values is common. Kinetic solubility is often higher because the short incubation time may not be sufficient for precipitation to fully occur, resulting in a supersaturated solution.

-

The solubility values in simulated biological fluids (SGF, SIF) are critical for predicting oral absorption.

-

A low aqueous solubility (<60 µg/mL) is a common flag in drug discovery, suggesting potential issues with bioavailability that may need to be addressed through formulation strategies. [1]

Conclusion

A comprehensive understanding of the solubility of 4-Boc-amino-2-benzyl-butyric acid is indispensable for its effective use in research and development. Due to its amphipathic structure, this compound is predicted to have poor, pH-dependent aqueous solubility and good solubility in common organic solvents. This guide provides a robust framework for experimentally verifying these predictions. By employing both rapid kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can generate the high-quality, context-appropriate data needed to guide synthesis, biological testing, and formulation development. Adherence to these systematic protocols will ensure the generation of reliable and reproducible data, mitigating risks and enabling the successful progression of projects involving this and structurally related compounds.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: A Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of a robust and stereocontrolled synthetic route to 4-Boc-amino-2-benzyl-butyric acid, a valuable building block in medicinal chemistry and drug development. The strategic approach detailed herein emphasizes asymmetric synthesis to achieve high enantiopurity, a critical parameter for pharmaceutical applications. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Introduction: The Significance of Chiral γ-Amino Acids

Chiral γ-amino acids are crucial components in a variety of biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporation can impart unique conformational constraints and metabolic stability to parent compounds. The title compound, 4-Boc-amino-2-benzyl-butyric acid, with its defined stereochemistry and orthogonally protected functional groups, serves as a versatile intermediate for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.[2][3]

Strategic Approach: Asymmetric Synthesis via Chiral Auxiliary

To achieve a high degree of stereochemical control at the C2 position, this guide will focus on an asymmetric synthesis strategy employing a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[] After the desired chiral center is established, the auxiliary can be cleaved and ideally recycled.[] The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that have been successfully applied to a wide range of stereoselective alkylation reactions.[]

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Overall synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.

Experimental Protocols and Mechanistic Insights

Stage 1: Acylation of the Chiral Auxiliary

The first stage involves the acylation of a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, with 3-phenylpropanoyl chloride. This reaction forms the N-acyl oxazolidinone, which will serve as the substrate for the key stereoselective alkylation step.

Protocol 1: Synthesis of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of 3-phenylpropanoyl chloride (1.1 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): The use of low temperature is crucial for maintaining the stability of the lithium enolate and preventing side reactions.

-

n-Butyllithium: A strong base is required to deprotonate the weakly acidic N-H of the oxazolidinone.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the quenching of the organolithium reagent and the hydrolysis of the acid chloride.

Stage 2: Diastereoselective Alkylation

This is the cornerstone of the asymmetric synthesis. The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with an appropriate electrophile. The bulky benzyl group on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Caption: Stereoselective alkylation of the chiral N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

-

To a solution of the (S)-4-benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add tert-butyl bromoacetate (1.5 equiv) to the enolate solution.

-

Slowly warm the reaction to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Rationale for Reagent Selection:

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing addition to the carbonyl group.

-

tert-Butyl Bromoacetate: This electrophile introduces the protected carboxylic acid functionality. The tert-butyl ester is stable to the subsequent reaction conditions and can be cleaved under acidic conditions if necessary.

Stage 3: Auxiliary Cleavage and Functional Group Transformations

The final stage involves the removal of the chiral auxiliary and subsequent manipulation of the functional groups to yield the target molecule. The auxiliary is typically cleaved by hydrolysis. The resulting carboxylic acid can then be reduced to the primary alcohol, which is then converted to the corresponding amine and subsequently protected with a Boc group.

Protocol 3: Auxiliary Cleavage, Reduction, and Boc Protection

-

Auxiliary Cleavage: Dissolve the alkylated intermediate in a mixture of THF and water. Add lithium hydroxide (2.0 equiv) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The chiral auxiliary can be recovered from the organic phase.

-

Reduction of the Carboxylic Acid: To a solution of the crude carboxylic acid in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with methanol, and then remove the solvents under reduced pressure.

-

Conversion to Amine and Boc Protection: The resulting alcohol is converted to an azide via a mesylate intermediate, followed by reduction to the amine. A more direct route involves a Mitsunobu reaction with diphenylphosphoryl azide followed by reduction. The crude amine is then dissolved in a mixture of dioxane and water, and sodium bicarbonate (3.0 equiv) and di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) are added. Stir the mixture at room temperature for 18 hours. Acidify the mixture and extract with ethyl acetate. Purify the final product by column chromatography.[5]

Data Summary

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1 | (S)-4-benzyl-2-oxazolidinone, 3-phenylpropanoyl chloride | n-BuLi, THF | (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one | 85-95 |

| 2 | N-Acyl oxazolidinone, tert-butyl bromoacetate | LDA, THF | Alkylated Intermediate | 70-85 (diastereomeric excess >95%) |

| 3 | Alkylated Intermediate | 1. LiOH 2. BH₃·SMe₂ 3. (Boc)₂O | 4-Boc-amino-2-benzyl-butyric acid | 60-70 (over 3 steps) |

Conclusion

The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of 4-Boc-amino-2-benzyl-butyric acid. By leveraging the principles of asymmetric synthesis with a chiral auxiliary, this protocol ensures the production of the desired enantiomer in high purity, a critical consideration for its application in the development of novel therapeutics. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and adapt this synthesis for their specific needs.

References

- Vertex AI Search. (2026). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid.

- National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Google Patents. (n.d.).

- ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)

- Royal Society of Chemistry. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals.

- National Institutes of Health. (n.d.). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II)

- National Institutes of Health. (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.

- ResearchGate. (2025). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).

- BOC Sciences. (n.d.). BOC-amino acids.

- Springer Nature. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- American Chemical Society. (n.d.). A Protocol for an Asymmetric Synthesis of γ-Amino Acids.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

- 1. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: Strategies and Methodologies

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Boc-amino-2-benzyl-butyric acid, a valuable chiral building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust resource for the preparation of this compound.

Introduction

4-Boc-amino-2-benzyl-butyric acid, a derivative of γ-aminobutyric acid (GABA), possesses a unique structural motif with a benzyl group at the α-position to the carboxylic acid. This substitution pattern is of significant interest in the design of peptidomimetics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for its application in standard peptide synthesis protocols.[1] The synthesis of this non-proteinogenic amino acid requires careful control of stereochemistry, making the choice of starting materials and synthetic route critical.

This whitepaper will focus on a diastereoselective approach starting from the readily available chiral pool amino acid, L-glutamic acid. This strategy leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

Core Synthetic Strategy: Diastereoselective Alkylation of a Protected Glutamic Acid Derivative

The most logical and efficient pathway to 4-Boc-amino-2-benzyl-butyric acid commences with a suitably protected L-glutamic acid derivative. This approach involves the key step of a diastereoselective alkylation of a glutamic acid enolate to introduce the benzyl group at the C-2 position. The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.

Part 1: Preparation of the Key Starting Material: N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester

The synthesis begins with the orthogonal protection of L-glutamic acid. The choice of protecting groups is critical for the success of the subsequent steps. Here, we utilize the Boc group for the amine, a tert-butyl ester for the α-carboxylic acid, and an allyl ester for the γ-carboxylic acid. This protection scheme allows for selective deprotection later in the synthesis.

Step 1.1: Synthesis of N-Boc-L-glutamic acid α-tert-butyl ester

The initial step involves the protection of the α-carboxylic acid of L-glutamic acid as a tert-butyl ester and the amino group with a Boc group. This can be achieved through a multi-step process starting with the formation of L-Glutamic acid α-tert-butyl ester, followed by Boc protection.[2][3]

Experimental Protocol:

-

Preparation of L-Glutamic acid α-tert-butyl ester: To a solution of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester in dry methanol, add 10% Pd/C.[3] The mixture is stirred overnight at room temperature under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield L-glutamic acid α-tert-butyl ester.[3]

-

Boc Protection: To a mixture of the L-glutamic acid α-tert-butyl ester in dioxane and water, add triethylamine and di-tert-butyl dicarbonate (Boc₂O).[2] The mixture is stirred at 25°C for 16 hours. After workup, the desired N-Boc-L-glutamic acid α-tert-butyl ester is obtained.[2]

Step 1.2: Allyl Esterification via Mitsunobu Reaction

The free γ-carboxylic acid of N-Boc-L-glutamic acid α-tert-butyl ester is then esterified to an allyl ester. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of configuration if a chiral center were involved at the reaction site, though here it is a simple esterification.[4][5]

Experimental Protocol:

-

Dissolve N-Boc-L-glutamic acid α-tert-butyl ester, triphenylphosphine, and allyl alcohol in anhydrous THF and cool in an ice bath.

-

Add diisopropylazodicarboxylate (DIAD) dropwise to the mixture with stirring.

-

Allow the reaction to warm to room temperature over 3 hours.

-

The product, N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester, is purified by flash chromatography.

Part 2: Diastereoselective Alkylation with Benzyl Bromide

This is the cornerstone of the synthesis, where the benzyl group is introduced at the C-2 position. The reaction proceeds via the formation of a dianion of the protected glutamic acid derivative, followed by alkylation. The stereochemical outcome is controlled by the existing stereocenter at C-4.

Caption: Key steps in the diastereoselective alkylation.

Experimental Protocol:

-

Dissolve the N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester in anhydrous THF and cool to -78 °C.

-

Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents) dropwise with stirring at -78 °C.

-

Stir the reaction mixture for an additional 2 hours at -78 °C to ensure complete formation of the dianion.

-

Add benzyl bromide (1.5 equivalents) dropwise as a solution in anhydrous THF.

-

Allow the alkylation to proceed overnight at -78 °C.

-